molecular formula C17H14BrNOS B2570197 2-[(E)-2-(5-bromo-2-ethoxyphenyl)ethenyl]-1,3-benzothiazole CAS No. 338401-68-6

2-[(E)-2-(5-bromo-2-ethoxyphenyl)ethenyl]-1,3-benzothiazole

Cat. No.: B2570197
CAS No.: 338401-68-6
M. Wt: 360.27
InChI Key: JHTZMJFEQFZMJX-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(E)-2-(5-Bromo-2-ethoxyphenyl)ethenyl]-1,3-benzothiazole is a benzothiazole derivative featuring a conjugated ethenyl linker and a substituted aryl group. The benzothiazole core (a bicyclic structure with sulfur and nitrogen atoms) is a privileged scaffold in medicinal chemistry due to its electronic properties and ability to interact with biological targets . The compound’s structure includes a 5-bromo-2-ethoxyphenyl substituent, where the bromine atom may enhance lipophilicity and facilitate halogen bonding, while the ethoxy group contributes electron-donating effects and steric bulk. Such substitutions are often employed to optimize pharmacokinetic properties and target binding .

Properties

IUPAC Name

2-[(E)-2-(5-bromo-2-ethoxyphenyl)ethenyl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNOS/c1-2-20-15-9-8-13(18)11-12(15)7-10-17-19-14-5-3-4-6-16(14)21-17/h3-11H,2H2,1H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHTZMJFEQFZMJX-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)C=CC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)Br)/C=C/C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(5-bromo-2-ethoxyphenyl)ethenyl]-1,3-benzothiazole typically involves the following steps:

    Starting Materials: The synthesis begins with 5-bromo-2-ethoxybenzaldehyde and 2-aminothiophenol.

    Condensation Reaction: The aldehyde group of 5-bromo-2-ethoxybenzaldehyde reacts with the amino group of 2-aminothiophenol under acidic conditions to form an imine intermediate.

    Cyclization: The imine intermediate undergoes cyclization to form the benzothiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-(5-bromo-2-ethoxyphenyl)ethenyl]-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the vinyl group or to reduce the benzothiazole ring.

    Substitution: The bromo substituent on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

2-[(E)-2-(5-bromo-2-ethoxyphenyl)ethenyl]-1,3-benzothiazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Medicine: It is being investigated for its potential as an anticancer agent, as benzothiazole derivatives have shown activity against various cancer cell lines.

    Industry: The compound can be used in the development of organic semiconductors and other materials with electronic properties.

Mechanism of Action

The mechanism of action of 2-[(E)-2-(5-bromo-2-ethoxyphenyl)ethenyl]-1,3-benzothiazole depends on its specific application:

    Biological Activity: In biological systems, the compound may interact with specific proteins or enzymes, inhibiting their activity or altering their function. The benzothiazole ring can intercalate with DNA, disrupting replication and transcription processes.

    Fluorescent Probes: As a fluorescent probe, the compound can bind to specific biomolecules, emitting fluorescence upon excitation, which can be used for imaging and diagnostic purposes.

Comparison with Similar Compounds

Table 1: Comparison of Benzothiazole and Benzoxazole Derivatives

Compound Class Substituent Key Activity/Property Reference
Benzothiazole 5-Bromo-2-ethoxyphenyl Hypothesized antimicrobial* -
Benzoxazole 4-Methoxyphenyl Antimycobacterial (IC~50~ < 10 μM)
Benzothiazole 2,4-Dichloro-5-nitrostyryl Fluorescent labeling
Benzoxazole 2-Methoxyphenyl PET inhibition (IC~50~ = 76.3 μM)

*No direct data available; inferred from structural analogues.

Substituent Effects on Reactivity and Bioactivity

  • Electron-Withdrawing Groups (EWGs) : Derivatives like bis[(E)-2-(2,4-dichloro-5-nitrostyryl)-1,3-benzothiazole] hydrate (with nitro and chloro groups) exhibit strong electron-withdrawing effects, enhancing fluorescence properties for imaging applications . In contrast, the ethoxy group in the target compound is electron-donating, which may favor interactions with hydrophobic binding pockets.
  • Halogen Substitution : The 5-bromo substituent in the target compound could improve binding affinity via halogen bonding, a feature observed in bioactive benzothiazoles like 5-chloro-2-(4-methoxyphenyl)-1,3-benzothiazole .

Biological Activity

The compound 2-[(E)-2-(5-bromo-2-ethoxyphenyl)ethenyl]-1,3-benzothiazole is a member of the benzothiazole family, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its potential therapeutic effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H18BrN2OC_{18}H_{18}BrN_{2}O with a molecular weight of approximately 360.25 g/mol. The structure features a benzothiazole core linked to an ethoxy-substituted phenyl group, which is critical for its biological activity.

PropertyValue
Molecular FormulaC18H18BrN2O
Molecular Weight360.25 g/mol
IUPAC NameThis compound

The biological activity of benzothiazole derivatives often involves interaction with various molecular targets, including enzymes and receptors. The specific mechanism for this compound may include:

  • Inhibition of Enzymatic Activity : Similar compounds have shown potential in inhibiting key enzymes involved in cancer cell proliferation and inflammation.
  • Modulation of Signaling Pathways : It may affect pathways such as AKT and ERK, which are critical in cell survival and proliferation.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds structurally similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.

Case Study:
In a study evaluating novel benzothiazole derivatives, compounds were tested against A431 (skin cancer), A549 (lung cancer), and H1299 (non-small cell lung cancer) cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .

Antimicrobial Activity

Benzothiazole derivatives have also been explored for their antimicrobial properties. Research indicates that these compounds can inhibit the growth of bacteria and fungi.

Research Findings:
A study on related benzothiazole compounds revealed that they exhibited minimum inhibitory concentrations (MICs) lower than standard antifungal agents like ketoconazole, indicating superior efficacy against certain fungal strains .

Anti-inflammatory Effects

The anti-inflammatory potential of benzothiazole derivatives has been documented in various studies. These compounds can reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α.

Mechanistic Insights:
The anti-inflammatory effects are often linked to the inhibition of NF-kB signaling pathways, which play a crucial role in regulating immune responses .

Comparative Analysis of Biological Activities

Activity TypeCompoundIC50/MIC ValuesReference
AnticancerBenzothiazole Derivative B7IC50 ~ 1-4 µM
AntifungalBenzothiazole DerivativeMIC < 0.05 mg/mL
Anti-inflammatoryBenzothiazole DerivativeInhibition of IL-6 and TNF-α

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-[(E)-2-(5-bromo-2-ethoxyphenyl)ethenyl]-1,3-benzothiazole?

The synthesis typically involves:

  • Condensation reactions : Reacting o-aminothiophenol with substituted aldehydes under reducing conditions to form the benzothiazole core .
  • Suzuki cross-coupling : Introducing aryl groups (e.g., 5-bromo-2-ethoxyphenyl) via palladium-catalyzed coupling, ensuring stereochemical control of the ethenyl group .
  • Cyclization : Using bromine and glacial acetic acid with potassium thiocyanate to form the thiazole ring . Key parameters include reaction temperature (e.g., reflux conditions) and solvent selection (e.g., ethanol or DMF) to optimize yield and purity .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

Essential methods include:

  • ¹H-NMR : Confirms the E-configuration of the ethenyl group (δ 6.5–7.5 ppm for trans-coupled protons) and substitution patterns on aromatic rings .
  • IR spectroscopy : Identifies functional groups (e.g., C-Br stretch at ~550 cm⁻¹, C-O-C from ethoxy groups at ~1250 cm⁻¹) .
  • Mass spectrometry (ESI-MS) : Determines molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
  • Elemental analysis : Validates purity and stoichiometry .

Q. What pharmacological activities are associated with structurally similar benzothiazole derivatives?

Substituted benzothiazoles exhibit:

  • Antitumor activity : Potent GI₅₀ values (<0.1 nM in breast cancer cell lines) via selective cytotoxicity .
  • Antimicrobial effects : Moderate activity against Gram-negative bacteria (e.g., E. coli) and fungi (e.g., Candida tropicalis) .
  • Fluorescence applications : Tunable emission properties for bioimaging or sensing (e.g., H₂O₂ detection) . Substituents like bromo (electron-withdrawing) and ethoxy (solubility-enhancing) groups modulate activity .

Advanced Research Questions

Q. How do substituents (e.g., bromo, ethoxy) influence the antitumor efficacy of this compound?

  • Bromo groups : Enhance electrophilicity, promoting DNA adduct formation or enzyme inhibition (e.g., topoisomerases) .
  • Ethoxy groups : Improve bioavailability by increasing lipophilicity and membrane permeability .
  • Structure-activity relationship (SAR) : Hydrophobic substituents at the 5-position correlate with enhanced anticancer activity in QSAR models .

Q. What experimental strategies are used to study fluorescence properties in benzothiazole derivatives?

  • Suzuki coupling : Introduces fluorophores (e.g., aryl boronic acids) to tune emission wavelengths .
  • Quantum yield measurements : Compare fluorescence efficiency using reference standards (e.g., quinine sulfate) .
  • Bioimaging applications : Functionalize the compound with targeting moieties (e.g., H₂O₂-responsive boronate esters) for cellular ROS detection .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Standardized assays : Use consistent cell lines (e.g., MCF-7 for breast cancer) and protocols (e.g., MTT assay) to reduce variability .
  • Purity verification : Employ HPLC (>95% purity) to eliminate confounding effects from synthetic byproducts .
  • Mechanistic studies : Compare CYP1A1 induction profiles to differentiate between metabolic activation pathways .

Q. What computational approaches optimize benzothiazole derivatives for enhanced activity?

  • Group-based QSAR (GQSAR) : Identifies critical hydrophobic fragments (e.g., para-methoxy groups) for anticancer activity .
  • Molecular docking : Predicts binding affinities to targets like EGFR or tubulin using software (e.g., AutoDock Vina) .
  • ADMET modeling : Evaluates pharmacokinetic properties (e.g., logP, solubility) to prioritize lead compounds .

Q. How can selective cytotoxicity against cancer cells be achieved while minimizing off-target effects?

  • Substituent tuning : Para-methoxy groups reduce cytotoxicity in normal cells (e.g., HEK 293) while retaining potency in cancer cells .
  • Prodrug strategies : Design derivatives activated selectively in tumor microenvironments (e.g., hypoxia-responsive motifs) .
  • CYP1A1-independent pathways : Develop analogs that bypass metabolic activation to avoid toxicity in non-target tissues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.